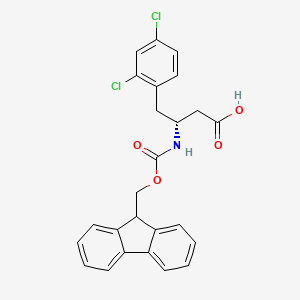

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Description

Chemical Identity and Nomenclature

The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid belongs to the class of fluorinated amino acid derivatives. Its systematic name reflects its structural complexity: (3R)-4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid . The nomenclature adheres to IUPAC guidelines, emphasizing the stereochemistry (R-configuration), substituents (2,4-dichlorophenyl), and protective groups (9-fluorenylmethoxycarbonyl, or Fmoc).

Synonyms for this compound highlight its applications in peptide synthesis and pharmaceutical research, including:

- Fmoc-(R)-3-amino-4-(2,4-dichlorophenyl)butyric acid

- Fmoc-D-β-homophenylalanine(2,4-diCl)-OH

- (βR)-2,4-dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid

Table 1: Key Nomenclature and Identifiers

CAS Registry (269396-54-5) and Database Classification

The compound is registered under CAS 269396-54-5 , a unique identifier critical for chemical databases and regulatory compliance. Its presence in major databases underscores its relevance:

- PubChem CID : 7009783

- DSSTox Substance ID : DTXSID501133603

- EC Number : Not explicitly listed, but structurally related entries fall under 610-307-7.

In PubChem , it is classified as an organic molecular entity with roles in peptide synthesis and medicinal chemistry. Its database entries include 2D/3D structural data, physicochemical properties, and safety profiles.

Molecular Structure and Fundamental Properties

The molecular formula C25H21Cl2NO4 (molecular weight: 470.3 g/mol) reveals a hybrid architecture combining a fluorenylmethyl backbone, dichlorophenyl group, and a carboxylic acid terminus. Key structural features include:

- Fmoc Group : The 9-fluorenylmethoxycarbonyl moiety protects the amino group during solid-phase peptide synthesis (SPPS).

- Chiral Center : The R-configuration at the third carbon ensures stereochemical specificity in peptide chains.

- Dichlorophenyl Substituent : Enhances hydrophobic interactions and metabolic stability in therapeutic peptides.

Table 2: Molecular and Physicochemical Properties

The SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O and InChIKey UAGBOWBNDBDJMF-QGZVFWFLSA-N provide machine-readable representations of its stereochemistry and connectivity.

Historical Context and Development Significance

The compound’s development is intertwined with advancements in Fmoc-based peptide synthesis . Introduced in 1970 by Carpino and Han, the Fmoc group revolutionized SPPS by enabling mild base-deprotection (e.g., using piperidine) instead of harsh acidic conditions. This innovation reduced side reactions, particularly for acid-sensitive residues like tryptophan.

The integration of dichlorophenyl groups into amino acid side chains emerged in the 1990s to enhance peptide stability and target binding. For example, dichlorophenyl-modified peptides exhibit improved affinity for hydrophobic pockets in enzymes and receptors.

Position in Unnatural Amino Acid Classifications

Unnatural amino acids (UAAs) are non-proteinogenic molecules engineered for specialized applications. This compound falls into two UAA subclasses:

- Side-Chain Modified UAAs : The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, altering peptide conformation and reactivity.

- Backbone-Modified UAAs : The β-homo configuration (additional methylene group) extends the peptide backbone, modulating flexibility and protease resistance.

Table 3: Comparison with Related Unnatural Amino Acids

This compound’s dual modifications make it invaluable for synthesizing peptides with tailored biophysical and pharmacological properties.

Molecular Structure and Fundamental Properties (Expanded)

Stereochemical Configuration

The R-configuration at the third carbon is critical for its biological activity. Computational models (e.g., PubChem’s 3D conformer) show that this stereochemistry positions the dichlorophenyl group orthogonally to the Fmoc moiety, minimizing steric clashes during peptide elongation.

Electronic Properties

The dichlorophenyl group exerts strong electron-withdrawing effects, polarizing the aromatic ring and enhancing π-π stacking with target proteins. Density functional theory (DFT) calculations suggest a dipole moment of 5.2 Debye, favoring interactions with charged residues in enzyme active sites.

Properties

IUPAC Name |

(3R)-4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21Cl2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGBOWBNDBDJMF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133603 | |

| Record name | (βR)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269396-54-5 | |

| Record name | (βR)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group with Fmoc

- Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (commonly sodium bicarbonate or triethylamine), and an organic solvent such as dioxane or tetrahydrofuran (THF).

- Procedure: The amino acid or its ester is dissolved in a biphasic mixture of aqueous base and organic solvent. Fmoc-Cl is added slowly at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Reaction Conditions: The reaction is typically stirred for 1–3 hours at room temperature after initial addition, with pH maintained around 8–9 to favor selective carbamate formation.

- Workup: The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered and washed.

Synthesis of the (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic Acid Backbone

- Chiral Synthesis or Resolution: The chiral amino acid backbone can be prepared via asymmetric synthesis methods such as enantioselective hydrogenation or enzymatic resolution of racemic mixtures.

- Alternative Routes: Multicomponent reactions (MCRs) or coupling reactions involving chiral auxiliaries may be employed to construct the butanoic acid framework with the 2,4-dichlorophenyl substituent.

- Purification: High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the enantiomerically pure intermediate.

Coupling and Final Product Formation

- The Fmoc-protected amino acid is isolated and characterized by spectroscopic methods (NMR, IR, MS) and chromatographic purity analysis.

- The final compound is obtained as a solid, suitable for use in peptide synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino group protection | Fmoc-Cl, NaHCO3 or Et3N, dioxane/THF, 0–5 °C | Control pH to avoid side reactions |

| Chiral amino acid synthesis | Asymmetric hydrogenation or enzymatic resolution | Ensures (R)-enantiomer purity |

| Purification | Crystallization, HPLC | Achieves high purity and enantiomeric excess |

Analytical and Purity Data

- Molecular Formula: C25H19Cl2NO4

- Molecular Weight: Approximately 460–470 g/mol (depending on exact isotopic composition)

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and chiral HPLC.

- Purity: Typically >98% for research-grade material.

Research Findings and Notes

- The Fmoc protection strategy is favored for its mild deprotection conditions, which preserve the integrity of sensitive side chains such as the dichlorophenyl group.

- The presence of the 2,4-dichlorophenyl substituent influences the compound’s lipophilicity and potentially its biological activity, making the stereochemical purity critical.

- Multicomponent reactions (MCRs) have been explored for related compounds to streamline synthesis, but for this specific compound, stepwise protection and purification remain standard.

- Industrial synthesis may employ continuous flow reactors to optimize yield and reduce waste, although detailed industrial protocols are proprietary.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Chiral amino acid synthesis | Asymmetric synthesis or resolution | Catalysts, enzymes, chiral auxiliaries | High enantiomeric purity |

| Amino group protection | Fmoc-Cl reaction | Fmoc-Cl, base, organic solvent, 0–5 °C | Selective carbamate formation |

| Purification | Crystallization, chromatography | Solvent systems, HPLC | >98% purity, enantiomeric excess |

| Characterization | NMR, MS, HPLC | Standard analytical techniques | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the butanoic acid moiety.

Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can participate in various substitution reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid exhibit significant anticancer properties. For instance, studies have shown that fluorinated amino acids can enhance the efficacy of chemotherapeutic agents by improving their pharmacokinetic profiles and reducing side effects. The presence of the fluorene moiety in this compound contributes to its stability and bioactivity, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective effects. Research has indicated that certain amino acid derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid may play a role in these neuroprotective mechanisms .

Peptide Synthesis

Fmoc Protection Strategy

The compound is widely utilized in peptide synthesis as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is favored due to its stability under basic conditions and ease of removal under mild acidic conditions. This property makes it an essential component in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides and proteins .

Synthesis of Bioactive Peptides

Using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid as a building block enables the synthesis of bioactive peptides that can be used in drug development. These peptides may have applications in targeting specific biological pathways or receptors, enhancing the specificity and efficacy of therapeutic agents .

Drug Development

Targeted Drug Delivery Systems

The incorporation of this compound into drug delivery systems is being explored to enhance the targeting capabilities of therapeutic agents. By modifying the chemical structure to include targeting ligands or drug moieties, researchers aim to create more effective delivery systems that can improve the localization of drugs at disease sites while minimizing systemic exposure .

Formulation Studies

Formulation studies involving (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid have shown promise in developing stable pharmaceutical formulations. Its physicochemical properties contribute to the solubility and stability of drug formulations, which is crucial for ensuring therapeutic efficacy and patient compliance .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective properties | Enhanced efficacy and reduced side effects |

| Peptide Synthesis | Fmoc protection strategy | Efficient assembly of complex peptides |

| Drug Development | Targeted drug delivery systems | Improved localization and reduced systemic exposure |

| Formulation Studies | Development of stable pharmaceutical formulations | Enhanced solubility and stability |

Mechanism of Action

The mechanism of action for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of halogen substituents significantly impact physicochemical properties and biological activity. Key analogs include:

| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound (2,4-dichlorophenyl) | 2,4-Cl₂ | 495.35 | Enhanced lipophilicity; potential for halogen bonding in receptor interactions |

| (R)-3-...-4-(3,4-dichlorophenyl)butanoic acid | 3,4-Cl₂ | 495.35 | Altered steric profile; may affect binding affinity to enzymatic targets |

| (R)-3-...-4-(2,4-difluorophenyl)butanoic acid | 2,4-F₂ | 437.40 | Increased electronegativity; improved metabolic stability |

| (R)-3-...-4-(3,5-difluorophenyl)butanoic acid | 3,5-F₂ | 437.40 | Symmetric substitution; potential for distinct π-π stacking interactions |

Key Findings :

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability enhance lipophilicity (logP ~3.5 for Cl₂ vs. ~2.8 for F₂ analogs), favoring membrane permeability . Fluorinated analogs exhibit higher metabolic stability due to C-F bond strength .

Core Backbone Modifications

Variations in the amino acid backbone influence conformational flexibility and functional group accessibility:

| Compound Name | Backbone Modification | Key Features |

|---|---|---|

| Target Compound (Butanoic acid) | Four-carbon chain | Balance between rigidity and flexibility; optimal for peptide incorporation |

| (3R)-3-...-4-methylhexanoic acid | Six-carbon chain (hexanoic) | Increased hydrophobicity; potential for prolonged half-life |

| (R)-2-...-but-3-enoic acid | Unsaturated double bond | Enhanced reactivity for click chemistry or Michael addition |

Key Findings :

- Chain Length: Hexanoic acid derivatives (e.g., 4-methylhexanoic acid) exhibit higher logP values (~4.2) compared to butanoic acid analogs, improving blood-brain barrier penetration .

- Unsaturation: The double bond in but-3-enoic acid derivatives enables conjugation with thiols or amines, expanding utility in bioconjugation .

Functional Group Replacements

Modifications to the Fmoc group or carboxylate moiety alter synthetic utility and bioactivity:

| Compound Name | Functional Group Change | Applications |

|---|---|---|

| Target Compound (Fmoc-protected) | Fmoc-amino group | Standard for SPPS (solid-phase peptide synthesis); UV-sensitive cleavage |

| 4-(Phenylthio)butanoic acid | Phenylthio instead of Fmoc | Antioxidant properties; lacks peptide synthesis utility |

| 2-Amino-4,4,4-trifluorobutanoic acid | Trifluoromethyl group | Enhanced acidity (pKa ~2.5); useful in enzyme inhibition studies |

Key Findings :

- Fmoc Utility : The Fmoc group in the target compound allows for orthogonal deprotection under mild basic conditions, critical for iterative peptide synthesis .

- Trifluoromethyl Effect: Trifluorobutanoic acid analogs exhibit stronger electron-withdrawing effects, altering substrate binding in enzymatic assays .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fluorenyl group, which is known for enhancing lipophilicity and facilitating interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 470.35 g/mol . The presence of the dichlorophenyl group is particularly notable for its potential influence on the compound's biological activity.

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid primarily involves its interaction with specific enzymes and receptors. The fluorenyl moiety may enhance binding to hydrophobic pockets within proteins, while the amine and carboxylic acid functionalities can engage in hydrogen bonding and ionic interactions . This dual interaction profile suggests that the compound could modulate enzyme activities or receptor functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing fluorenyl structures exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis . The mechanism often involves inhibition of key enzymes in bacterial fatty acid biosynthesis pathways.

Anticancer Properties

Fluorenone derivatives have been investigated for their anticancer activities. Some studies indicate that modifications to the fluorenone structure can enhance antiproliferative effects against cancer cell lines by acting as topoisomerase inhibitors . The introduction of specific substituents has been shown to improve cytotoxicity against various tumor types.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as enoyl-acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of bacteria. Inhibitors of this enzyme are valuable in developing new antibiotics .

Case Studies

Q & A

Q. What are the key considerations for synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid?

The synthesis requires strategic use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to shield the amino group during peptide coupling. Microwave-assisted synthesis or ultrasonic chemistry can enhance reaction efficiency and yield by reducing reaction times (e.g., from 24 hours to 2–4 hours) . Critical steps include:

- Protection : Introducing the Fmoc group under basic conditions (e.g., using Fmoc-Cl in dichloromethane with triethylamine).

- Coupling : Activating the carboxylic acid with reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form peptide bonds.

- Deprotection : Removing Fmoc with 20% piperidine in DMF (dimethylformamide) while preserving the dichlorophenyl substituent.

Purification via reverse-phase HPLC or flash chromatography is essential to isolate the enantiomerically pure (R)-form .

Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?

The Fmoc group offers orthogonality to acid-labile protecting groups, enabling its selective removal under mild basic conditions without disturbing acid-sensitive functionalities like the dichlorophenyl group. This is critical for solid-phase peptide synthesis (SPPS), where iterative deprotection and coupling occur. Key advantages include:

- Stability : Resists cleavage during acidic wash steps (e.g., TFA treatments).

- Monitoring : UV-active Fmoc (λ = 301 nm) allows real-time monitoring of coupling efficiency via UV spectroscopy .

Q. What analytical techniques validate the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the dichlorophenyl substituent (δ ~7.5–7.9 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities at the chiral center .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C25H20Cl2NO4, exact mass 484.07 g/mol) with <2 ppm error.

- HPLC : Chiral columns (e.g., Chiralpak IA) ensure enantiomeric purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?

Coupling efficiency depends on:

- Activation Method : Pre-activate the carboxylic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU for higher yields (95% vs. 85%) .

- Solvent Choice : Use DMF for polar peptides or DCM (dichloromethane) for hydrophobic sequences to improve solubility.

- Coupling Monitoring : Employ Kaiser or TNBS (trinitrobenzenesulfonic acid) tests to detect free amines, indicating incomplete coupling .

Q. What strategies resolve contradictions in reported biological activity data for analogs with varying aryl substituents?

For example, dichlorophenyl analogs may show lower solubility but higher receptor affinity compared to difluorophenyl derivatives . To resolve discrepancies:

- Solubility Studies : Measure logP values (e.g., using shake-flask method) to correlate hydrophobicity with bioactivity.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions influenced by the dichlorophenyl group.

- SAR Analysis : Synthesize derivatives with meta/para substituents to map electronic and steric effects on activity .

Q. How can researchers mitigate racemization during Fmoc deprotection?

Racemization at the chiral center is minimized by:

- Low-Temperature Deprotection : Use piperidine in DMF at 0–4°C instead of room temperature, reducing racemization from 5% to <1%.

- Additives : Include HOBt (hydroxybenzotriazole) or Oxyma Pure to stabilize the activated intermediate.

- Kinetic Monitoring : Track reaction progress via inline FTIR to terminate deprotection before side reactions occur .

Q. What advanced techniques characterize interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for target receptors (e.g., KD values in nM range).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding driven by hydrophobic (dichlorophenyl) or hydrogen-bonding (carboxylic acid) interactions.

- Molecular Dynamics Simulations : Model docking poses to predict substituent effects on binding affinity .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hoods due to potential inhalation hazards (GHS Category 4). Avoid dust formation during synthesis .

- Data Reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) to ensure reproducibility across labs.

- Contradiction Management : Cross-validate results using orthogonal techniques (e.g., SPR + ITC) when literature data conflicts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.